molecular formula C9H13N2O4+ B118546 (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol CAS No. 2964-48-9

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

Cat. No.: B118546
CAS No.: 2964-48-9
M. Wt: 212.2 g/mol
InChI Key: OCYJXSUPZMNXEN-IUCAKERBSA-N
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Description

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a nitrophenyl group, and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogenation catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino alcohols, nitro alcohols, and substituted amino compounds.

Scientific Research Applications

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJXSUPZMNXEN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862386, DTXSID801234042
Record name (+/-)-Threomine
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Record name (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3689-55-2, 2964-48-9
Record name rel-(1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
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Record name (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
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Record name (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
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Record name [S(R*,R*)]-2-amino-1-(p-nitrophenyl)propane-1,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?

A1: The molecular formula is C9H12N2O5, and its molecular weight is 228.20 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies utilize and report spectroscopic data. For instance, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were used to confirm the structures of salts formed between (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol and (S,R)-1,1′-Bi-2,2′-naphthylhydrogenphosphate. [] Other studies mention the use of FTIR, DSC, and powder XRD for analysis. []

Q3: Does (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol exhibit catalytic activity?

A3: Yes, it has been successfully employed as a catalyst in organic synthesis. Research shows its effectiveness in catalyzing the one-pot, four-component Hantzsch reaction, leading to the formation of hexahydroquinoline derivatives with excellent yields. []

Q4: What is the significance of the Hantzsch reaction catalyzed by this compound?

A4: The Hantzsch reaction offers a direct and efficient route to synthesize dihydropyridines, which are important heterocyclic compounds with various biological activities. Utilizing (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a catalyst provides a cost-effective and environmentally benign approach for this valuable reaction. []

Q5: Are there other catalytic applications of this compound?

A5: While the provided research focuses on the Hantzsch reaction, its potential applications extend to other asymmetric reactions. The compound's chirality and ability to form complexes with other molecules make it a promising candidate for asymmetric catalysis. []

Q6: What are the common starting materials for synthesizing derivatives of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?

A6: Researchers frequently employ cyanuric chloride and 2,2-dimethoxyethylamine (DMEA) for synthesizing various derivatives. [, ] These reactions often involve chemoselective amination and cyclocondensation steps.

Q7: What is the significance of synthesizing derivatives containing 1,3-dioxane rings?

A7: Introducing 1,3-dioxane rings into the structure leads to interesting stereochemical properties. These derivatives can exhibit restricted rotation around specific bonds, leading to diastereomeric forms. [, , ]

Q8: What types of compounds can be synthesized from (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?

A8: The research highlights the synthesis of various derivatives, including:

  • Chiral diamino-1,3-dioxanes []
  • Tripodands []
  • N-modified glycines incorporating 1,3-dioxanes []
  • Spiro-dendritic chiral melamines with serinol/serinol-aminoacetal peripheral units []
  • Ureas [, , ]
  • Aziridines []
  • 2-Oxazolidinones [, , ]

Q9: Can (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol be used for enantiomeric resolution?

A9: Yes, it acts as a resolving agent for separating enantiomers. Studies demonstrate its effectiveness in resolving racemic mixtures of compounds like [1,1′-binaphthalene]-2,2′-diol and (S,R)-1,1′-Bi-2,2′-naphthylhydrogenphosphate. [, , ]

Q10: How does this compound facilitate enantiomeric resolution?

A10: Its ability to form diastereomeric salts with the target enantiomers is key. These salts exhibit different solubilities, allowing for separation through techniques like fractional crystallization. []

Q11: Can derivatives of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol be used in chiral recognition?

A11: Yes, studies show the potential of its derivatives, specifically chiral mono and diamide derivatives of calix[4]arene, for the enantiomeric recognition of chiral amines. []

Q12: How do these calix[4]arene derivatives discriminate between enantiomers?

A12: These derivatives form inclusion complexes with chiral amines. The stability of these complexes differs depending on the configuration of the guest molecule, allowing for enantiomeric discrimination. []

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